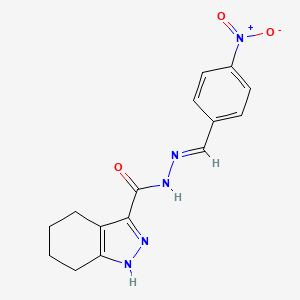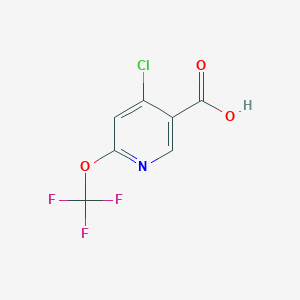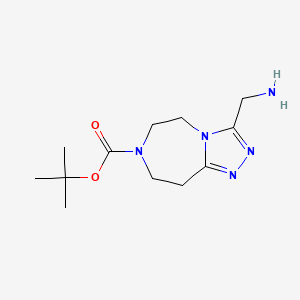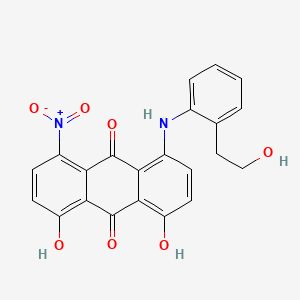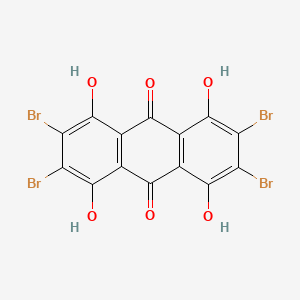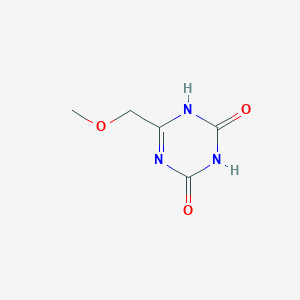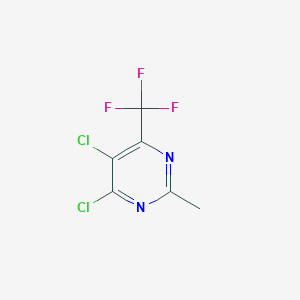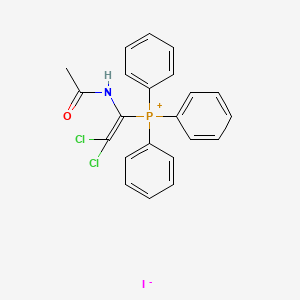
Methyl2-(3-isopropylpyridin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl2-(3-isopropylpyridin-2-yl)acetate is an organic compound belonging to the class of esters It features a pyridine ring substituted with an isopropyl group at the third position and a methyl ester group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl2-(3-isopropylpyridin-2-yl)acetate typically involves the esterification of 3-isopropylpyridine-2-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 3-isopropylpyridine-2-carboxylic acid.
Reduction: 3-isopropylpyridine-2-methanol.
Substitution: Various substituted pyridines depending on the electrophile used.
Scientific Research Applications
Methyl2-(3-isopropylpyridin-2-yl)acetate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed ester hydrolysis.
Industry: Used as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl2-(3-isopropylpyridin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed by esterases, releasing the active pyridine derivative, which can then interact with its target. The exact pathways depend on the specific application and target molecule.
Comparison with Similar Compounds
Ethyl2-(3-isopropylpyridin-2-yl)acetate: Similar structure but with an ethyl ester group.
Methyl2-(3-methylpyridin-2-yl)acetate: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness: Methyl2-(3-isopropylpyridin-2-yl)acetate is unique due to the presence of the isopropyl group, which can influence its reactivity and interaction with biological targets. This structural feature can enhance its potential as a precursor in the synthesis of bioactive compounds.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
methyl 2-(3-propan-2-ylpyridin-2-yl)acetate |
InChI |
InChI=1S/C11H15NO2/c1-8(2)9-5-4-6-12-10(9)7-11(13)14-3/h4-6,8H,7H2,1-3H3 |
InChI Key |
HFGBBGRTVKFXEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=CC=C1)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-3-methylimidazo[1,2-a]pyrazine](/img/structure/B13140906.png)
